Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Description
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS: 81474-46-6) is a brominated benzo[d][1,3]dioxole derivative with the molecular formula C₁₀H₉BrO₅ and a molecular weight of 289.08 g/mol . It is synthesized through a multi-step process involving selective bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by benzodioxole ring formation with dibromomethane in DMF in the presence of KF, yielding 75% . This compound is commercially available with 97% purity and is utilized in pharmaceutical and organic synthesis research .
Properties
IUPAC Name |
methyl 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO5/c1-13-6-3-5(10(12)14-2)7(11)9-8(6)15-4-16-9/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTTXOWOLNELBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)Br)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466277 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81474-46-6 | |
| Record name | Methyl 4-bromo-7-methoxy-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81474-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification of Gallic Acid
Gallic acid undergoes esterification with methanol under acidic conditions to yield methyl 3,4,5-trihydroxybenzoate. The reaction employs concentrated sulfuric acid as a catalyst, with reflux conditions (65–70°C) for 6–8 hours.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | H₂SO₄ (98%) |
| Temperature | 65–70°C |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
This step establishes the methyl ester group critical for subsequent transformations while preserving phenolic hydroxyl groups.
Selective Methylation
The trihydroxy intermediate undergoes partial methylation using dimethyl sulfate (DMS) in alkaline conditions. Potassium carbonate in acetone facilitates selective methylation at the 3-position, producing methyl 3-methoxy-4,5-dihydroxybenzoate.
Regioselectivity Considerations:
Cyclization to Form Benzodioxole Ring
The dihydroxy intermediate reacts with diiodomethane (CH₂I₂) in dimethylformamide (DMF) containing potassium fluoride (KF). This cyclization forms the 1,3-benzodioxole ring system through nucleophilic aromatic substitution.
Mechanistic Pathway:
-
Deprotonation of phenolic –OH groups by KF
-
SN2 attack on CH₂I₂ by oxygen nucleophiles
-
Concerted elimination of HI to form the dioxole ring
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Reagent | CH₂I₂ (2.5 equiv) |
| Base | KF (3.0 equiv) |
| Temperature | 85–90°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Bromination at the 4-Position
Electrophilic bromination introduces the substituent at the 4-position using molecular bromine (Br₂) in acetic acid. The electron-rich aromatic ring facilitates regioselective bromination para to the methoxy group.
Reaction Monitoring:
-
Disappearance of starting material confirmed by TLC (Rf = 0.35 in hexane:EtOAc 3:1)
-
Crude product purified via column chromatography (SiO₂, hexane:EtOAc gradient)
Spectroscopic Validation:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.44 (s, 1H, Ar-H), 6.17 (s, 2H, OCH₂O), 3.98 (s, 3H, OCH₃), 3.91 (s, 3H, COOCH₃) |
| IR (KBr) | 1724 cm⁻¹ (C=O), 1433 cm⁻¹ (C-Br), 1248 cm⁻¹ (C-O) |
Industrial Production Methodologies
Scalable synthesis requires modifications to laboratory procedures to address safety, cost, and waste management concerns.
Continuous Flow Bromination
Replacing batch bromination with continuous flow reactors enhances safety and yield:
Flow Reactor Parameters:
| Parameter | Value |
|---|---|
| Residence Time | 15 minutes |
| Temperature | 25°C |
| Bromine Delivery | In situ generation from HBr/H₂O₂ |
| Yield | 89% |
This method reduces bromine handling risks and improves heat dissipation compared to batch processes.
Solvent Recycling Systems
Industrial plants implement closed-loop solvent recovery:
-
DMF from cyclization step distilled and reused (≥95% recovery)
-
Methanol from esterification purified via molecular sieves
-
Acetic acid from bromination neutralized and repurposed
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Approaches
Recent advances employ transition metal catalysis for late-stage functionalization:
Buchwald-Hartwig Amination Variant:
Microwave-Assisted Cyclization
Reducing reaction times from 12 hours to 45 minutes through microwave irradiation (150°C, 300W).
Quality Control and Characterization
Industrial batches undergo rigorous analytical profiling:
HPLC Method:
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile Phase | MeCN:H₂O (60:40) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 minutes |
Impurity Profiling:
| Impurity | Relative Retention Time | Max. Allowable Limit |
|---|---|---|
| Des-bromo analog | 0.92 | 0.15% |
| Dimerization product | 1.12 | 0.10% |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has been studied for its potential pharmacological properties.
Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity. Its derivatives have been tested against several bacterial strains, demonstrating potential as a lead compound for developing new antibiotics .
Synthesis and Chemical Reactions
This compound serves as an important synthetic intermediate in organic chemistry.
Synthetic Pathways : It can be synthesized through various methods involving the bromination of methoxybenzo[d][1,3]dioxole derivatives followed by esterification reactions. This versatility allows it to be used in the synthesis of more complex organic molecules .
Reactivity : The presence of the bromine atom and the methoxy group enhances its reactivity in nucleophilic substitution reactions, making it suitable for further functionalization to create diverse chemical entities .
Material Science Applications
In material science, this compound can be utilized in the development of novel materials.
Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their mechanical properties or introduce specific functionalities. Its structural characteristics can improve thermal stability and processability of polymers .
Nanotechnology : There is ongoing research into the use of this compound in nanotechnology applications, particularly in creating nanoscale devices or materials with specific optical or electronic properties due to its unique chemical structure .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at varying concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to explore their biological activity. The derivatives were tested against bacterial strains, revealing promising antibacterial activity, thus highlighting its potential utility in drug development.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared with structurally related benzo[d][1,3]dioxole derivatives (Table 1), focusing on substituent positions and functional groups:
Key Observations :
- Substituent Effects : The bromine atom at position 4 in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding interactions compared to unsubstituted or hydroxylated analogues .
- Methoxy vs.
- Fluorinated Analogues : Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate (CAS 773873-95-3) exhibits increased electronegativity and metabolic stability due to fluorine atoms, contrasting with the bromine’s polarizability .
Biological Activity
Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS No. 81474-46-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrO
- Molecular Weight : 289.08 g/mol
- IUPAC Name : this compound
- CAS Number : 81474-46-6
The compound features a methoxy group and a bromo substituent on a dioxole ring, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative effects on human cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells. It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.
- Mechanism of Action : Research indicates that the compound may disrupt critical signaling pathways involved in cell survival and proliferation, particularly those related to c-Myc transcriptional activity. Inhibition studies have demonstrated that it can effectively reduce c-Myc levels, leading to decreased expression of c-Myc target genes involved in tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that this compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibacterial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:
- Cytokine Modulation : It has been reported to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
A notable study investigated the effects of this compound on human breast cancer cells. The researchers found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This study supports the potential use of this compound in targeted cancer therapies.
Q & A
Q. What are the optimized synthetic routes for Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate, and how do reaction conditions affect yield?
The compound is synthesized via regioselective bromination and benzodioxole ring formation. Key steps include:
- Bromination : 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) selectively introduces bromine at the 4-position of methyl 3,4-dihydroxy-5-methoxybenzoate (yield: 92%) .
- Benzodioxole Formation : Dibromomethane in DMF with KF as a base forms the dioxole ring (yield: 75%) . Alternative methods use K₂CO₃ and dibromomethane under reflux, achieving 42–88% yields depending on solvent and catalyst .
Q. Optimization Factors :
Q. How is the compound purified, and what analytical techniques validate its structure?
Purification :
Q. Characterization :
- ¹H NMR : Key signals include aromatic protons (δ 7.32, 7.19 ppm) and methoxy groups (δ 3.93, 3.87 ppm) .
- X-ray Crystallography : Confirms non-planarity of the ester group (O–C–C–O torsion angle: -143.4°) .
- HRMS : [M+H]⁺ peak at m/z 289.08 (C₁₀H₉BrO₅) .
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution?
The methoxy group at the 7-position is a strong electron-donating group (EDG), directing electrophiles to the 4- and 6-positions. Bromination at the 4-position is favored due to:
- Steric Effects : Reduced steric hindrance compared to the 6-position .
- Resonance Stabilization : Methoxy EDG stabilizes the carbocation intermediate at the 4-position .
Q. Mechanistic Insight :
- Kinetic vs. Thermodynamic Control : High bromine concentrations favor kinetic products (4-bromo), while dilute conditions may shift selectivity .
Q. What computational or crystallographic methods elucidate the compound’s reactivity and intermolecular interactions?
- X-ray Diffraction : Reveals coplanar aromatic rings and ester group deviation, impacting π-π stacking in crystal lattices .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- SHELX Refinement : Used for crystallographic data analysis (e.g., bond lengths, thermal displacement parameters) .
Q. How can contradictions in reported yields or regioselectivity be resolved experimentally?
Case Study : Discrepancies in bromination yields (75% vs. 42%) arise from:
Q. Resolution Strategy :
Design of Experiments (DoE) : Vary catalyst, solvent, and temperature systematically.
In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation.
Isolation of Byproducts : Identify competing pathways (e.g., di-bromination).
Q. What are the compound’s applications in drug discovery or material science?
Q. Biological Activity :
Q. How does the compound’s stability under varying pH or temperature conditions affect experimental design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
